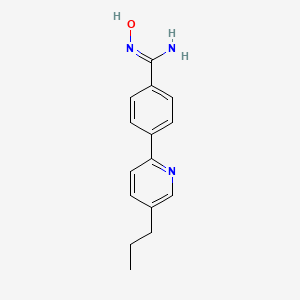![molecular formula C17H27N3O4S B6043404 1-[(dimethylamino)sulfonyl]-N-(3-ethoxybenzyl)-4-piperidinecarboxamide](/img/structure/B6043404.png)
1-[(dimethylamino)sulfonyl]-N-(3-ethoxybenzyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Dimethylamino)sulfonyl]-N-(3-ethoxybenzyl)-4-piperidinecarboxamide, commonly known as DAPT, is a chemical compound that has gained significant attention in scientific research. DAPT is a potent inhibitor of gamma-secretase, an enzyme that plays a crucial role in the processing of amyloid precursor protein (APP) and Notch receptors. The inhibition of gamma-secretase by DAPT has been found to have potential therapeutic applications in the treatment of Alzheimer's disease, cancer, and other diseases.
Wirkmechanismus
DAPT works by inhibiting the activity of gamma-secretase, an enzyme that cleaves 1-[(dimethylamino)sulfonyl]-N-(3-ethoxybenzyl)-4-piperidinecarboxamide and Notch receptors, resulting in the release of beta-amyloid and the activation of Notch signaling, respectively. By blocking gamma-secretase, DAPT prevents the production of beta-amyloid and the activation of Notch signaling, which could potentially have therapeutic applications in Alzheimer's disease and cancer.
Biochemical and Physiological Effects
DAPT has been found to have a variety of biochemical and physiological effects. In addition to its inhibition of gamma-secretase and Notch signaling, DAPT has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
DAPT has several advantages for lab experiments, including its high potency and specificity for gamma-secretase and Notch signaling. However, DAPT also has some limitations, including its relatively short half-life and potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on DAPT. One area of research is the development of more potent and selective gamma-secretase inhibitors that could potentially have even greater therapeutic applications in Alzheimer's disease and cancer. Another area of research is the identification of biomarkers that could be used to predict the response to DAPT treatment in patients with Alzheimer's disease or cancer. Additionally, the combination of DAPT with other drugs or therapies could potentially enhance its therapeutic efficacy.
Synthesemethoden
DAPT can be synthesized through a multistep process involving the reaction of piperidine with ethyl 3-aminobenzoate, followed by sulfonylation with dimethylsulfonyl chloride. The resulting compound is then reacted with 3-ethoxybenzylamine to yield DAPT.
Wissenschaftliche Forschungsanwendungen
DAPT has been extensively studied for its potential therapeutic applications in Alzheimer's disease, cancer, and other diseases. In Alzheimer's disease, the accumulation of beta-amyloid plaques in the brain is believed to play a significant role in the development of the disease. DAPT has been found to inhibit the production of beta-amyloid by blocking gamma-secretase, which could potentially slow down or even reverse the progression of Alzheimer's disease.
In cancer research, DAPT has been found to inhibit the Notch signaling pathway, which plays a crucial role in cell proliferation and differentiation. The inhibition of Notch signaling by DAPT has been found to have potential therapeutic applications in the treatment of various types of cancer, including breast cancer, lung cancer, and pancreatic cancer.
Eigenschaften
IUPAC Name |
1-(dimethylsulfamoyl)-N-[(3-ethoxyphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O4S/c1-4-24-16-7-5-6-14(12-16)13-18-17(21)15-8-10-20(11-9-15)25(22,23)19(2)3/h5-7,12,15H,4,8-11,13H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFLGXWLLMGLHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CNC(=O)C2CCN(CC2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2,6-diethylphenyl)-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6043325.png)
![N-(cyclopropylmethyl)-5-[(3-ethyl-4-isopropyl-1-piperazinyl)carbonyl]-2-pyridinamine](/img/structure/B6043327.png)
![1-[(2-methoxy-1-naphthyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B6043329.png)
![4-(6-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine](/img/structure/B6043332.png)
![1-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6043339.png)
![3-benzyl-5-propyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6043357.png)

![2-[5-({[(4-methoxyphenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]-N-(2-methylphenyl)acetamide](/img/structure/B6043372.png)
![3-(2-chlorophenyl)-3-(3-hydroxyphenyl)-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]propanamide](/img/structure/B6043380.png)

![4-{[3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide](/img/structure/B6043388.png)
![1-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-N-phenyl-3-piperidinamine](/img/structure/B6043390.png)
![{1-[3-(2-hydroxyethoxy)benzyl]-3-piperidinyl}(4-methoxy-3,5-dimethylphenyl)methanone](/img/structure/B6043396.png)
![5-(3-methoxyphenyl)-N-(2-pyridinylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6043407.png)
